BenchChemオンラインストアへようこそ!

2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine

Hydrogen bond donor Bioisostere Medicinal chemistry

2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine (CAS 2044975-08-6, MF: C₉H₁₀F₂N₂, MW: 184.19 g/mol) is a bicyclic amine building block combining a four-membered azetidine ring with a pyridine core bearing a difluoromethyl (–CF₂H) substituent at the 5-position. This compound belongs to the broader class of azetidine-pyridine hybrids used extensively in medicinal chemistry for kinase inhibitor, GPCR modulator, and NAMPT inhibitor programs.

Molecular Formula C9H10F2N2
Molecular Weight 184.19 g/mol
Cat. No. B12936584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine
Molecular FormulaC9H10F2N2
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NC=C(C=C2)C(F)F
InChIInChI=1S/C9H10F2N2/c10-9(11)6-1-2-8(13-5-6)7-3-12-4-7/h1-2,5,7,9,12H,3-4H2
InChIKeyUXILMPIDCGOVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine: Procurement-Grade Physicochemical and Functional Baseline for Azetidine-Pyridine Building Blocks


2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine (CAS 2044975-08-6, MF: C₉H₁₀F₂N₂, MW: 184.19 g/mol) is a bicyclic amine building block combining a four-membered azetidine ring with a pyridine core bearing a difluoromethyl (–CF₂H) substituent at the 5-position . This compound belongs to the broader class of azetidine-pyridine hybrids used extensively in medicinal chemistry for kinase inhibitor, GPCR modulator, and NAMPT inhibitor programs [1]. The difluoromethyl group is recognized as a privileged motif in drug discovery due to its unique capacity to function simultaneously as a lipophilic hydrogen bond donor and a metabolic stability enhancer, properties absent in the corresponding trifluoromethyl (–CF₃) analog [2].

Why 2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine Cannot Be Casually Substituted by Its Trifluoromethyl or Unsubstituted Pyridine Analogs


Substituting 2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine with its closest commercial analogs—2-(azetidin-3-yl)-5-(trifluoromethyl)pyridine (CAS 1260779-70-1) or 2-(azetidin-3-yl)pyridine—profoundly alters the lead-like properties of any derived series. The –CF₂H group is not merely a less-fluorinated version of –CF₃; it introduces hydrogen bond donor (HBD) capacity (Abraham acidity parameter A = 0.085–0.126) that –CF₃ entirely lacks, while simultaneously conferring lower lipophilicity (ΔlogP ~ –0.3 to –0.5 relative to –CF₃) that improves ligand efficiency metrics [1]. Conversely, the unsubstituted analog lacks the metabolic shielding and conformational bias imparted by the difluoromethyl group. The azetidine ring itself provides a unique ring-strain profile (intermediate between aziridine and pyrrolidine) that directly governs reactivity in downstream functionalization, pKa modulation of the pendant amine, and conformational rigidity in target binding [2]. These three structural features—regiochemistry (2,5-substitution pattern), fluorination level (CF₂H vs. CF₃ vs. H), and ring size (azetidine vs. pyrrolidine/piperidine)—are non-interchangeable and produce divergent SAR in every documented medicinal chemistry campaign using this scaffold class.

2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen Bond Donor Capacity: CF₂H Endows Detectable HBD (A = 0.085–0.126), a Feature Entirely Absent in the CF₃ Analog

The difluoromethyl (–CF₂H) substituent in 2-(azetidin-3-yl)-5-(difluoromethyl)pyridine functions as a measurable hydrogen bond donor (HBD), whereas the –CF₃ group in the direct analog 2-(azetidin-3-yl)-5-(trifluoromethyl)pyridine (CAS 1260779-70-1) has zero HBD capacity. In the foundational study by Zafrani et al. (2017), the CF₂H group exhibited Abraham hydrogen bond acidity parameters (A) in the range of 0.085–0.126 when attached to aromatic systems, placing it on a scale comparable to thiophenol, aniline, and amine groups, though weaker than hydroxyl [1]. A subsequent 2019 extension confirmed this HBD behavior across diverse functional group attachments with A values ranging from 0.035–0.165 [2]. The CF₃ group, lacking an acidic proton, registers A = 0 under all measurement conditions. This differential HBD capacity translates directly to the potential for additional, directional protein–ligand interactions in target binding pockets, a parameter that cannot be replicated by substituting the –CF₃ analog.

Hydrogen bond donor Bioisostere Medicinal chemistry CF2H CF3 comparison

Lipophilicity Modulation: CF₂H Confers Significantly Lower logP Than CF₃, Improving Ligand Efficiency Metrics

The replacement of –CF₃ with –CF₂H in the 5-position of the pyridine ring produces a measurable reduction in lipophilicity. Müller (2014) demonstrated through bond vector analysis that gem-difluoromethyl groups in small aliphatic units exhibit lower lipophilicity compared to their trifluorinated congeners, with a polarity trend established as CH₃ < CF₃ ≪ CH₂F ∼ CHF₂ [1]. Huchet et al. (2015, J. Med. Chem.) provided experimental confirmation through matched molecular pair analysis, showing that the CF₂H/CF₃ exchange results in a ΔlogP of approximately –0.3 to –0.5 units, depending on the scaffold [2]. Applied to the target compound versus its direct CF₃ analog (CAS 1260779-70-1), this translates to a calculated logP advantage that is particularly significant in lead optimization where lower lipophilicity correlates with reduced promiscuity, improved aqueous solubility, and better developability profiles as measured by lipophilic ligand efficiency (LLE = pIC₅₀ – logP).

Lipophilicity logP CF2H CF3 Ligand efficiency Drug-likeness

Molecular Weight Advantage: 184.19 g/mol Versus 202.18 g/mol for the CF₃ Analog Provides a 17.99 Da MW Reduction

2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine (MW = 184.19 g/mol) possesses a molecular weight 17.99 Da lower than its direct trifluoromethyl analog 2-(azetidin-3-yl)-5-(trifluoromethyl)pyridine (MW = 202.18 g/mol, CAS 1260779-70-1), as confirmed by vendor technical datasheets from AKSci, Bidepharm, and Chemsrc . This 8.9% reduction in molecular weight is structurally attributable to replacement of one fluorine atom (AW = 18.998) with hydrogen (AW = 1.008). In the context of fragment-based drug discovery and lead optimization, the lower MW of the CF₂H analog provides greater compliance with the Rule of 3 (MW ≤ 300) and leaves more molecular weight budget for subsequent derivatization before exceeding conventional lead-like thresholds (MW ≤ 350–400). The MW difference is permanent and not accessible through formulation or salt-form modification of the CF₃ analog.

Molecular weight Lead-likeness Fragment-based drug discovery Rule of 3

Class-Level Metabolic Stability: Difluorinated Azetidine Derivatives Retain High Intrinsic Microsomal Clearance Stability

In a comprehensive systematic study by Melnykov et al. (2023, Chem. Eur. J.), intrinsic microsomal clearance (CLint) was measured across a series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives [1]. The study demonstrated that difluorination of azetidine-containing compounds generally retains high metabolic stability, with the sole exception of the 3,3-difluoroazetidine derivative. This class-level finding is directly relevant to 2-(azetidin-3-yl)-5-(difluoromethyl)pyridine, where the difluoromethyl group is positioned on the pyridine ring (not on the azetidine ring), and the azetidine nitrogen remains unfluorinated—a structural arrangement predicted to avoid the metabolic liability observed with gem-difluorination alpha to the azetidine nitrogen. The study further established that mono- and difluorination reduces pKa and modulates LogP while preserving favorable CLint in nearly all cases . In contrast, unsubstituted azetidine-pyridine building blocks lack the metabolic shielding conferred by fluorination, making the difluoromethyl compound a preferable starting point for programs where oxidative metabolism at the pyridine 5-position is a concern.

Metabolic stability Microsomal clearance Azetidine Difluorination ADME

Azetidine Ring Strain Enables Unique Reactivity for Downstream Derivatization Not Accessible with Pyrrolidine or Piperidine Analogs

The azetidine ring in 2-(azetidin-3-yl)-5-(difluoromethyl)pyridine possesses ring strain that is intermediate between the highly reactive three-membered aziridine and the relatively inert five-membered pyrrolidine [1]. This intermediate strain energy enables unique synthetic transformations—including nucleophilic ring-opening, ring-expansion to pyrrolidines, and strain-release cross-coupling—that are either impossible or substantially less favorable with pyrrolidine or piperidine analogs [2]. For procurement, this means the same building block can serve as a divergent intermediate: the intact azetidine ring can be carried forward for conformational constraint in target binding, or the strained ring can be selectively opened to generate linear amino-alcohol or diamine derivatives that would require entirely different synthetic routes from pyrrolidine or piperidine starting materials. This 'bifunctional' synthetic utility distinguishes the azetidine scaffold from larger-ring saturated N-heterocycles and expands the accessible chemical space from a single building block inventory item.

Ring strain Azetidine reactivity Ring-opening Synthetic utility Scaffold diversification

pKa Modulation Through Fluorination: Class-Level Evidence That Fluorinated Azetidines Display Reduced Basicity Relative to Unsubstituted Counterparts

The Melnykov et al. (2023) systematic study established that mono- and difluorination of azetidine, pyrrolidine, and piperidine derivatives consistently reduces basicity (pKa of the conjugate acid) relative to their non-fluorinated parent compounds, with the magnitude of pKa reduction dependent on the number of fluorine atoms and their distance from the protonation center [1]. For unsubstituted azetidine, the conjugate acid pKa is 11.29 (in H₂O) . While the exact pKa of 2-(azetidin-3-yl)-5-(difluoromethyl)pyridine has not been experimentally reported, the class-level trend predicts a meaningful reduction in basicity of the azetidine nitrogen due to the electron-withdrawing effect of the 5-difluoromethylpyridine moiety. Reduced basicity of the azetidine amine translates to a lower fraction of positively charged species at physiological pH, which in turn affects membrane permeability, off-target binding to hERG and aminergic receptors, and overall pharmacokinetic profile—all critical parameters in lead optimization that are not addressable with the unsubstituted 2-(azetidin-3-yl)pyridine building block.

pKa Basicity Azetidine Fluorine effect Physicochemical property

Optimal Deployment Scenarios for 2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine in Drug Discovery and Chemical Biology Programs


Kinase Inhibitor Lead Optimization Requiring Hydrogen Bond Donor Capacity at the Solvent-Exposed Region

In kinase inhibitor programs where the pyridine 5-position projects toward the solvent-exposed region or the ribose pocket, substitution with 2-(azetidin-3-yl)-5-(difluoromethyl)pyridine introduces directional hydrogen bond donor capacity (A = 0.085–0.126, as established by Zafrani et al., 2017 [1]) that the commonly used trifluoromethyl analog cannot provide. This HBD interaction can be exploited to engage structured water networks, backbone carbonyls, or side-chain residues at the kinase hinge region periphery, potentially improving both potency and selectivity. The lower lipophilicity of –CF₂H relative to –CF₃ (ΔlogP ≈ –0.3 to –0.5) simultaneously improves the lipophilic ligand efficiency (LLE) of the resulting inhibitor series. A relevant precedent is found in IRAK4 inhibitor programs where difluoromethyl-azetidine-containing compounds have achieved sub-nanomolar IC₅₀ values (IC₅₀ = 0.590 nM, BindingDB entry BDBM667785 [2]), demonstrating the viability of this scaffold motif in achieving high target potency.

Fragment-Based Drug Discovery (FBDD) Where MW and logP Budget Are Critical

With MW = 184.19 g/mol and favorable physicochemical properties, 2-(azetidin-3-yl)-5-(difluoromethyl)pyridine is well-suited as a fragment library member or fragment-growing starting point. Its MW falls comfortably within the Rule of 3 (MW ≤ 300) compliance zone, and the CF₂H group provides a unique combination of HBD capacity and moderate lipophilicity that is rare among fragment-sized building blocks. The azetidine secondary amine offers a direct vector for fragment elaboration via N-alkylation, N-arylation, or N-acylation without requiring protecting group manipulation. Compared to 2-(azetidin-3-yl)-5-(trifluoromethyl)pyridine (MW = 202.18), the CF₂H analog provides an additional ~18 Da of MW headroom for potency-conferring substitutions before exceeding fragment or lead-likeness thresholds . Systematic physicochemical profiling of this scaffold class by Melnykov et al. (2023) [3] further supports its suitability for rational, property-driven fragment optimization.

Divergent Synthesis Strategies Requiring a Single Building Block to Access Multiple Chemotypes

The combination of a strained azetidine ring and a functionalized pyridine in 2-(azetidin-3-yl)-5-(difluoromethyl)pyridine supports divergent synthetic strategies from a single procured intermediate. The azetidine ring can either be retained (providing conformational constraint, pKa-modulated basicity, and three-dimensionality) or chemoselectively opened via nucleophilic ring-opening to generate linear amino-alcohol, amino-thiol, or diamine derivatives [4]. The pyridine nitrogen and the azetidine NH offer orthogonal handles for sequential functionalization: the more nucleophilic azetidine NH can be selectively derivatized first (e.g., via reductive amination, amide coupling, or Buchwald-Hartwig arylation), followed by pyridine N-oxide formation or Minisci-type C–H functionalization. This divergent capability reduces the number of building blocks that must be sourced and inventoried, simplifying supply chain logistics for medicinal chemistry programs exploring azetidine-containing chemical space.

NAMPT and Metabolic Enzyme Inhibitor Programs Leveraging 3-Pyridyl Azetidine SAR

The closely related 3-pyridyl azetidine scaffold has been validated as a potent NAMPT inhibiting motif through scaffold morphing approaches, yielding compounds with excellent in vitro potency and good ADME properties that culminated in in vivo efficacy in mouse xenograft models (Wilsher et al., ACS Med. Chem. Lett. 2019) [5]. While the validated series used a 3-pyridyl rather than 2-pyridyl connectivity, the core pharmacophoric elements—azetidine ring, pyridine nitrogen positioning, and urea/amide linker—are conserved. 2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine offers the opportunity to explore the regioisomeric 2-pyridyl series with the added benefit of the CF₂H substituent at the pyridine 5-position, potentially accessing unexplored SAR territory around the NAMPT phosphoribosyl pocket where the 5-position substituent may engage in productive HBD interactions or modulate the electronics of the pyridine–protein π-stacking interaction.

Quote Request

Request a Quote for 2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.